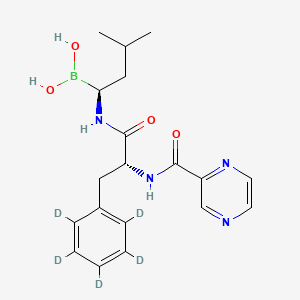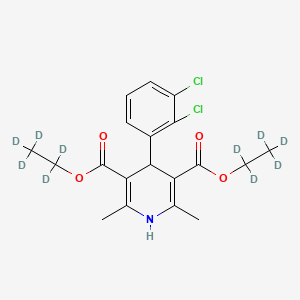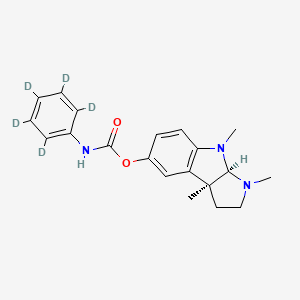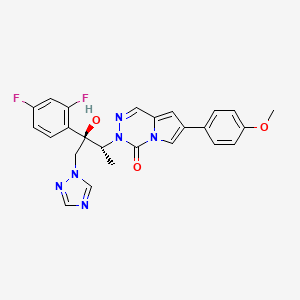
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) is a deuterated derivative of 1,4-Bis(benzhydryl)piperazine, which is a labeled impurity of Cinnarizine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, metabolic research, and environmental studies.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) involves the deuteration of 1,4-Bis(benzhydryl)piperazine. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the complete incorporation of deuterium . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining high purity and yield .
Analyse Chemischer Reaktionen
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) has several scientific research applications:
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used to study the environmental fate and transport of chemicals.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Wirkmechanismus
The mechanism of action of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows for detailed tracking and analysis in various biological systems. This isotopic labeling helps in understanding the compound’s distribution, metabolism, and excretion in the body.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) can be compared with other similar compounds such as:
1,4-Bis(benzhydryl)piperazine: The non-deuterated version of the compound.
1,4-Bis(diphenylmethyl)piperazine-d8 Hydrochloride: Another deuterated derivative with similar properties.
4-Benzhydryl-1-piperazineethanol Dihydrochloride: A related compound with different functional groups.
The uniqueness of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) lies in its deuterium labeling, which provides enhanced stability and allows for more precise studies in various research fields.
Eigenschaften
Molekularformel |
C30H32Cl2N2 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
1,4-dibenzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
InChI |
InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H/i21D2,22D2,23D2,24D2;; |
InChI-Schlüssel |
ALKLMMFQMTYXJK-UARLNJBLSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H].Cl.Cl |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


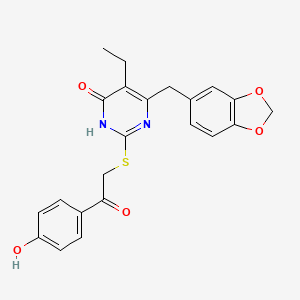

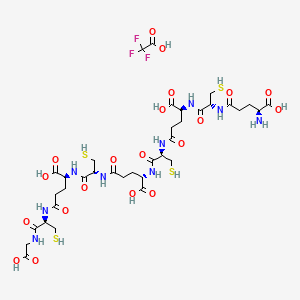
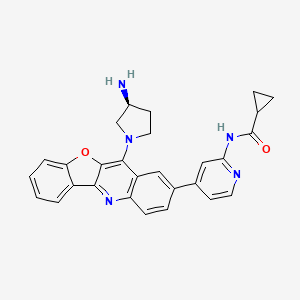
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
